8-Ethylguanine 8-Ethylguanine
Brand Name: Vulcanchem
CAS No.: 113193-97-8
VCID: VC20878910
InChI: InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13)
SMILES: CCC1=NC2=C(N1)C(=O)NC(=N2)N
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol

8-Ethylguanine

CAS No.: 113193-97-8

Cat. No.: VC20878910

Molecular Formula: C7H9N5O

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

8-Ethylguanine - 113193-97-8

CAS No. 113193-97-8
Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
IUPAC Name 2-amino-8-ethyl-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13)
Standard InChI Key NKXLJLHQYAGJLG-UHFFFAOYSA-N
Isomeric SMILES CCC1=NC2=C(N1)C(=O)N=C(N2)N
SMILES CCC1=NC2=C(N1)C(=O)NC(=N2)N
Canonical SMILES CCC1=NC2=C(N1)C(=O)N=C(N2)N

Chemical Structure and Properties

Molecular Information

8-Ethylguanine has the IUPAC name 2-amino-8-ethyl-1,7-dihydropurin-6-one and is characterized by a purine skeleton with specific modifications . The molecular formula is C7H9N5O with a precise molecular weight of 179.18 g/mol . This compound has various synonyms including 2-Amino-8-ethyl-1H-purin-6(9H)-one, 6H-Purin-6-one,2-amino-8-ethyl-1,9-dihydro-, and 2-amino-8-ethyl-3,7-dihydropurin-6-one . The specific designation of 8-Ethylguanine refers to the position of the ethyl group on the guanine base, distinguishing it from other ethylated derivatives .

Structural Characteristics

The structure of 8-Ethylguanine consists of a guanine base with an ethyl group (-CH2CH3) attached at the 8-position of the purine ring . This structural modification differentiates it from other ethylated guanines such as 7-ethylguanine and 9-ethylguanine, which have the ethyl group at different positions . The Standard InChI representation for 8-Ethylguanine is InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13) , and its canonical SMILES notation is CCC1=NC2=C(N1)C(=O)NC(=N2)N . These unique identifiers help precisely characterize the compound's molecular structure for database entries and cross-referencing purposes .

Physical and Chemical Properties

8-Ethylguanine exhibits several noteworthy physicochemical properties that influence its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 8-Ethylguanine

PropertyValue
Molecular Weight179.18 g/mol
XLogP3-AA-0.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area96.2 Ų
Complexity264
Exact Mass179.08070993 Da
Monoisotopic Mass179.08070993 Da

The XLogP3-AA value of -0.2 indicates moderate water solubility, which may influence its bioavailability in physiological environments . With 3 hydrogen bond donor sites and 3 hydrogen bond acceptor sites, 8-Ethylguanine has significant potential for molecular interactions, particularly within biological systems . The compound's topological polar surface area of 96.2 Ų provides insights into its membrane permeability characteristics and potential drug-like properties .

Biological Significance

Context of Ethylated Guanines

To understand the potential biological significance of 8-Ethylguanine, it is essential to consider the broader context of ethylated guanines. Ethylated guanines are typically formed through alkylation reactions, which play significant roles in DNA damage studies. For instance, O6-ethylguanine (a different type of modification) has been studied extensively for its role in mutagenesis and carcinogenesis. Research has shown that alkylation of the 7 position of guanine is frequently the main base modification occurring in reactions of alkylating agents with nucleic acids .

Studies on related compounds such as 7-ethylguanine have demonstrated their relevance as biomarkers of exposure to ethylating agents. For example, Singh et al. measured levels of 7-ethylguanine in calf thymus DNA exposed to cigarette smoke and found a correlation between levels of 7-ethylguanine and the number of cigarettes used to generate the smoke . While specific data on the biological activity of 8-Ethylguanine is limited, understanding these related ethylation patterns helps contextualize its potential impacts.

Research Status

Current Knowledge

Despite its chemical definition and characterization in databases, specific research focused on 8-Ethylguanine remains limited. The compound is primarily categorized and understood within the broader context of modified nucleobases and ethylated guanines . Current knowledge about 8-Ethylguanine is largely derived from chemical databases and structural analyses rather than dedicated biological or pharmacological studies .

In the available literature, there is a notable gap regarding the formation, detection, and biological effects of 8-Ethylguanine specifically. This presents both challenges and opportunities for researchers interested in exploring this compound further. The relatively understudied nature of 8-Ethylguanine contrasts with the more extensive research conducted on other ethylated guanines, particularly 7-ethylguanine and O6-ethylguanine .

Research Challenges

The limited availability of research specifically addressing 8-Ethylguanine presents several challenges:

  • There is a scarcity of validated analytical methods for its detection in biological samples, unlike the methods developed for 7-ethylguanine .

  • The understanding of its formation mechanisms in biological systems remains incomplete.

  • The physiological relevance compared to other ethylated guanines is unclear due to limited comparative studies .

  • Insufficient data exists regarding its potential role in disease processes or therapeutic applications.

Despite these challenges, the chemical characterization of 8-Ethylguanine provides a foundation for future research initiatives . The availability of its structural information, chemical identifiers, and basic physicochemical properties creates opportunities for developing targeted studies to address these knowledge gaps .

Comparative Analysis with Related Compounds

Comparing 8-Ethylguanine with its isomers provides valuable insights into structure-function relationships among ethylated guanines. Table 2 presents a comparison between 8-Ethylguanine and its positional isomer, 9-Ethylguanine.

Table 2: Comparison of 8-Ethylguanine and 9-Ethylguanine

Property8-Ethylguanine9-Ethylguanine
CAS No.113193-97-8 879-08-3
IUPAC Name2-amino-8-ethyl-1,7-dihydropurin-6-one 2-amino-9-ethyl-1H-purin-6-one
InChIKeyNKXLJLHQYAGJLG-UHFFFAOYSA-N WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Molecular Weight179.18 g/mol 179.18 g/mol
Positional IsomerismEthyl group at 8-position Ethyl group at 9-position

This positional difference in the ethyl group attachment significantly affects the compounds' chemical reactivity and potential biological interactions . While they share the same molecular formula and weight, their distinct structural arrangements result in different chemical behaviors and possibly different biological effects .

Additionally, 7-ethylguanine has been more extensively studied, particularly in the context of DNA damage biomarkers in smokers and nonsmokers . The research methodologies and findings from these studies may inform future investigations into 8-Ethylguanine .

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